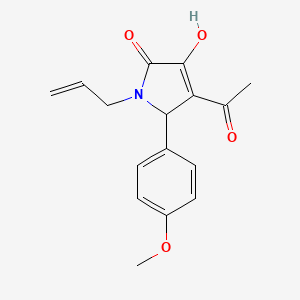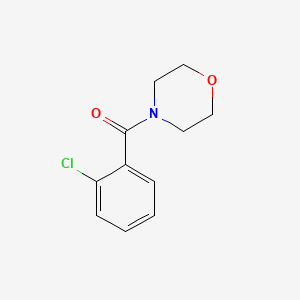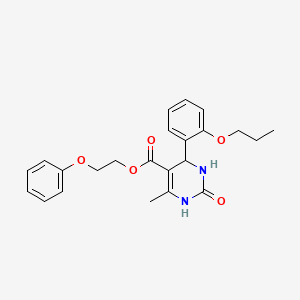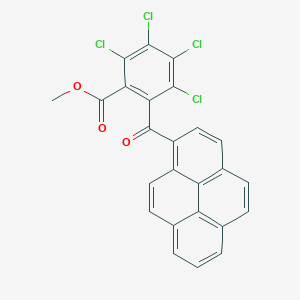
4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AA-861, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of pyrrolones, which are known to exhibit a range of biological activities. AA-861 has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 5-lipoxygenase, which is responsible for the production of leukotrienes. Leukotrienes are involved in the inflammatory response and play a role in the pathogenesis of a range of diseases, including asthma, rheumatoid arthritis, and cancer. By inhibiting the activity of 5-lipoxygenase, this compound can reduce the production of leukotrienes and thus, reduce inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. This can lead to a reduction in inflammation, which is beneficial in the treatment of a range of diseases, including asthma and rheumatoid arthritis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which could be beneficial in the treatment of cancer.
实验室实验的优点和局限性
One advantage of 4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its ability to inhibit the activity of 5-lipoxygenase, which is involved in the production of leukotrienes. This makes this compound a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation of this compound is its potential toxicity, which could limit its use in clinical settings.
未来方向
There are several future directions for the study of 4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is the development of new drugs based on the structure of this compound that have improved efficacy and reduced toxicity. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. This could lead to the identification of new targets for drug development. Additionally, the use of this compound in combination with other drugs could enhance its therapeutic effects and reduce toxicity.
合成方法
The synthesis of 4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with acetic anhydride to form 4-acetoxyphenylacetic acid. This intermediate is then reacted with allyl bromide to yield 4-allyloxyphenylacetic acid. The final step involves the cyclization of this compound with ethyl acetoacetate in the presence of sodium ethoxide to produce this compound.
科学研究应用
4-acetyl-1-allyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of 5-lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are potent inflammatory mediators. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-metastatic effects, which could be beneficial in the treatment of cancer.
属性
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-prop-2-enyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-9-17-14(11-5-7-12(21-3)8-6-11)13(10(2)18)15(19)16(17)20/h4-8,14,19H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOSSAMMRAFOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)


![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)

![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)

![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
